molecular formula C13H12O5 B2773902 Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 383891-95-0

Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2773902
CAS No.: 383891-95-0
M. Wt: 248.234
InChI Key: OUXNDIQLXWIOGJ-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of 5-hydroxybenzofuran derivatives. The process may involve the use of reagents such as ethyl chloroformate and formic acid under controlled conditions to introduce the formyl group . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may produce an alcohol.

Scientific Research Applications

Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Shares similar functional groups but differs in the core structure.

    5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Contains similar functional groups but has a different ring system.

Uniqueness

Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core

Properties

IUPAC Name

ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-13(16)11-7(2)18-10-5-4-9(15)8(6-14)12(10)11/h4-6,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXNDIQLXWIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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